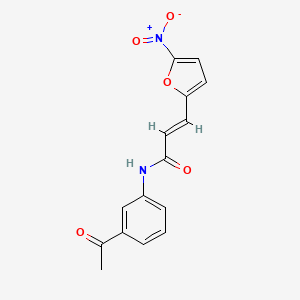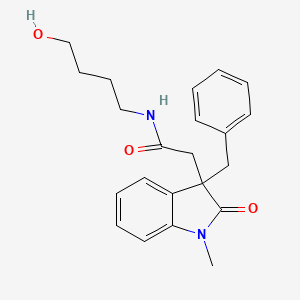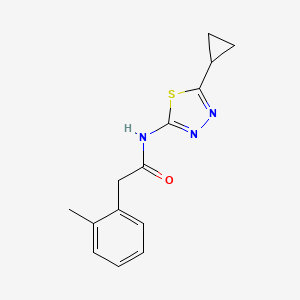
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CMAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CMAP is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors in the body. It has been shown to inhibit acetylcholinesterase, as well as the activity of certain protein kinases. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to bind to the sigma-1 receptor, which has been implicated in various physiological processes including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit tumor angiogenesis. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as exhibit neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its potential as a therapeutic agent for a range of diseases. Its ability to inhibit acetylcholinesterase and exhibit neuroprotective effects make it a promising candidate for the development of drugs for Alzheimer's disease and other neurodegenerative disorders. Additionally, its antitumor activity makes it a potential candidate for the development of anticancer drugs.
One limitation of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in vivo.
Orientations Futures
There are numerous potential future directions for research involving 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the development of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research into the mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could provide insight into its potential applications in other areas of medicine. Finally, the optimization of the synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could lead to increased yields and purity, making it more accessible for use in drug development.
Méthodes De Synthèse
The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-methoxyphenol and 2-cyclopentenone to form 2-(2-methoxyphenoxy)cyclopentanone. This intermediate is then reacted with piperidine and a carboxylic acid derivative to form 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been optimized through various modifications to increase yield and purity.
Applications De Recherche Scientifique
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase, an enzyme implicated in the pathogenesis of Alzheimer's disease, makes it a potential therapeutic agent.
Propriétés
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-16-8-4-5-9-17(16)26-20(19(23)24)10-12-21(13-11-20)18(22)14-15-6-2-3-7-15/h2,4-6,8-9,15H,3,7,10-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKISCCBLBAKXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CC3CCC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![4-(cyclopropylmethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494043.png)


![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)